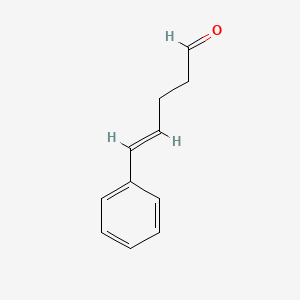
C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) is a complex organic compound belonging to the sterane family. Steranes are tetracyclic hydrocarbons derived from sterols and are significant in geochemistry and petroleum science. This specific compound is characterized by its unique ring structure and the presence of methyl groups at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) typically involves multiple steps, including cyclization, aromatization, and methylation. The process begins with the cyclization of a suitable precursor, followed by aromatization to introduce the aromatic ring. Methylation at the 5 and 10 positions is achieved using specific reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are used to facilitate the cyclization and aromatization steps. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, leading to the formation of more saturated compounds.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while alkylation often involves alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically produces more saturated hydrocarbons.
Scientific Research Applications
C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) has several scientific research applications:
Geochemistry: It is used as a biomarker to study the thermal maturity and depositional environment of sedimentary rocks.
Petroleum Science: The compound helps in the characterization of crude oil and source rocks.
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although specific uses in medicine are still under investigation.
Industry: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) involves its interaction with specific molecular targets and pathways. In geochemistry, it acts as a biomarker by undergoing specific transformations that reflect the thermal history of the rock. In biological systems, its mechanism of action is less well understood but may involve interactions with cellular membranes or specific enzymes.
Comparison with Similar Compounds
Similar Compounds
C27 RING-C MONOAROMATIC STERANE: Similar in structure but with fewer carbon atoms.
C28 RING-C MONOAROMATIC STERANE: Differing by one carbon atom, leading to variations in physical and chemical properties.
C30 RING-C MONOAROMATIC STERANE: Contains an additional carbon atom, which may affect its stability and reactivity.
Uniqueness
C29 RING-C MONOAROMATIC STERANE (5beta(H),10beta(CH3)/5alpha(H),10alpha(CH3)) is unique due to its specific ring structure and methylation pattern. These features influence its chemical behavior and make it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C58H92 |
|---|---|
Molecular Weight |
789.3 g/mol |
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/2C29H46/c2*1-7-22(20(2)3)12-11-21(4)28(5)19-17-25-24-14-13-23-10-8-9-18-29(23,6)27(24)16-15-26(25)28/h2*15-16,20-23H,7-14,17-19H2,1-6H3 |
InChI Key |
IPJJUEXJHBNXNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C1(CCC2=C1C=CC3=C2CCC4C3(CCCC4)C)C)C(C)C.CCC(CCC(C)C1(CCC2=C1C=CC3=C2CCC4C3(CCCC4)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



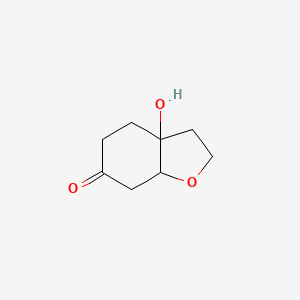
![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)

![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)

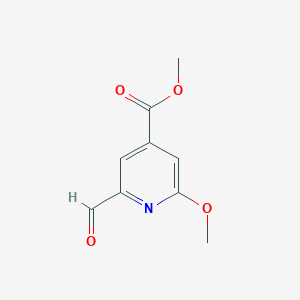
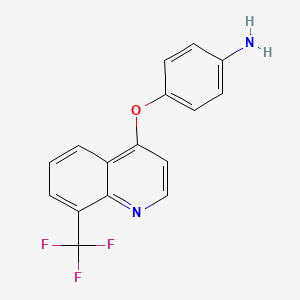
![[1-(1,2,8,14,18,18-Hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl)-2-hydroxy-2-methylpropyl] acetate](/img/structure/B12110740.png)
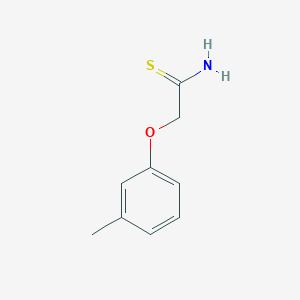
![1-Dicyclohexylphosphino-1'-{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12110755.png)


